Terbium nitrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

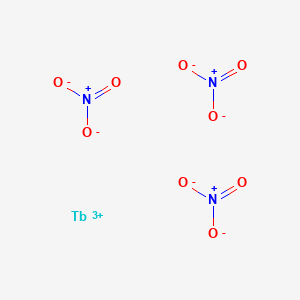

Terbium nitrate is an inorganic chemical compound, a salt of terbium and nitric acid, with the chemical formula Tb(NO₃)₃. It is commonly found in its hexahydrate form, which crystallizes as triclinic colorless crystals with the formula [Tb(NO₃)₃(H₂O)₄]·2H₂O . This compound is known for its luminescent properties, particularly its green emission under ultraviolet light, making it valuable in various scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terbium nitrate can be synthesized by dissolving terbium(III,IV) oxide in a mixture of aqueous nitric acid and hydrogen peroxide solution . Another method involves reacting terbium(III) oxide with nitric acid, followed by crystallization and drying the crystals with 45-55% sulfuric acid to obtain the hexahydrate form .

Industrial Production Methods: In industrial settings, this compound is typically produced by reacting terbium oxide with nitric acid. The resulting solution is then subjected to crystallization processes to obtain the desired hexahydrate form. The crystals are subsequently dried using sulfuric acid to achieve the final product .

Types of Reactions:

Oxidation: Terbium(III) can be oxidized to terbium(IV) in aqueous media using electrochemical methods or ozonolysis.

Reduction: Terbium(IV) can be reduced back to terbium(III) using reducing agents such as hydrogen peroxide.

Substitution: this compound can undergo substitution reactions with various ligands to form complexes.

Common Reagents and Conditions:

Oxidation: Electrochemical oxidation in aqueous carbonate, nitrate, and periodate media.

Reduction: Hydrogen peroxide in aqueous solution.

Substitution: Ammonium bicarbonate in aqueous solution.

Major Products Formed:

Oxidation: Terbium(IV) compounds such as terbium(IV) oxide.

Reduction: Terbium(III) compounds such as terbium(III) oxide.

Substitution: Terbium carbonate and other terbium complexes.

Aplicaciones Científicas De Investigación

Terbium nitrate has a wide range of applications in scientific research, including:

Mecanismo De Acción

The luminescent properties of terbium nitrate are primarily due to the energy transfer from the sensitized terbium(III) ion to the target molecule. In metal-organic frameworks, the fluorescence response is attributed to the energy transfer from the terbium ion to the analyte, such as nitrite ions . This energy transfer mechanism is crucial for its applications in sensing and imaging.

Comparación Con Compuestos Similares

- Terbium chloride (TbCl₃)

- Terbium acetate (Tb(CH₃COO)₃)

- Terbium fluoride (TbF₃)

- Terbium oxide (Tb₂O₃)

Comparison: Terbium nitrate is unique due to its high solubility in water and its ability to form stable complexes with various ligands. Unlike terbium chloride and terbium acetate, this compound is more commonly used in luminescent applications due to its superior emission properties. Terbium fluoride and terbium oxide, on the other hand, are less soluble and are typically used in solid-state applications .

Análisis De Reacciones Químicas

Thermal Decomposition

Terbium nitrate undergoes decomposition under heat, forming intermediate oxides and releasing nitrogen oxides:

-

Hydrate decomposition : Heating the hexahydrate (Tb(NO₃)₃·6H₂O) at 250–700°C in inert atmospheres yields terbium trioxide (Tb₄O₇) via intermediate basic nitrate (TbONO₃):

Tb(NO3)3⋅6H2OΔTbONO3ΔTb4O7+NOx↑Decomposition temperatures vary with hydration state and atmospheric conditions .

| Decomposition Product | Conditions | Byproducts |

|---|---|---|

| TbONO₃ | 150–250°C, air | H₂O, NO₂ |

| Tb₄O₇ | 400–700°C, inert atmosphere | NO, N₂O, O₂ |

Reactions with Acids and Bases

-

Acid dissolution : this compound dissolves in dilute sulfuric acid, forming hydrated Tb³⁺ ions and hydrogen gas:

2Tb+3H2SO4→2Tb3++3SO42−+3H2↑ -

Alkaline precipitation : Adding hydroxide ions (e.g., NaOH) to this compound solutions precipitates terbium hydroxide:

Tb(NO3)3+3NaOH→Tb(OH)3↓+3NaNO3

Coordination Chemistry

This compound acts as a precursor for synthesizing luminescent and magnetic complexes due to Tb³⁺'s high coordination flexibility:

-

Example : Reaction with N,N′-bis(2-hydroxybenzyl)-N,N′-bis(pyridin-2-ylmethyl)ethylenediamine (H₂bbpen) in acetonitrile produces an eight-coordinate complex [Tb(Cbbpen)(NO₃)] with a distorted dodecahedral geometry .

| Ligand | Coordination Number | Geometry | Application |

|---|---|---|---|

| H₂bbpen | 8 | Dodecahedral | Fluorescent probes |

| Pyridine carboxylates | 9 | Trigonal prismatic | Catalysis |

-

Fluorescence : Complexes with organic ligands exhibit strong Tb³⁺ emission at 543 nm under UV excitation, useful in optoelectronics .

Reactivity and Hazards

This compound is a strong oxidizer with hazardous interactions:

-

Redox reactions : Violent decomposition occurs with reducing agents (e.g., aluminium powder, organic materials), producing flammable mixtures or explosions .

-

Incompatibilities : Avoid contact with cyanides, thiocyanates, and hypophosphites. Storage with combustibles (wood, paper) risks spontaneous ignition .

| Hazard | Conditions | Outcome |

|---|---|---|

| Explosion | Mixed with Al powder + H₂O | Self-accelerating reaction |

| Toxic fumes | Decomposition >200°C | NOₓ emission |

| Corrosion | Acidic solutions | Skin/eye irritation |

Propiedades

Número CAS |

10043-27-3 |

|---|---|

Fórmula molecular |

HNO3Tb |

Peso molecular |

221.938 g/mol |

Nombre IUPAC |

nitric acid;terbium |

InChI |

InChI=1S/HNO3.Tb/c2-1(3)4;/h(H,2,3,4); |

Clave InChI |

CMBJJRLWNDIJTC-UHFFFAOYSA-N |

SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tb+3] |

SMILES canónico |

[N+](=O)(O)[O-].[Tb] |

Key on ui other cas no. |

10043-27-3 |

Sinónimos |

gallium nitrate gallium nitrate heptahydrate gallium nitrate, 67Ga-labeled Ganite NSC 15200 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.